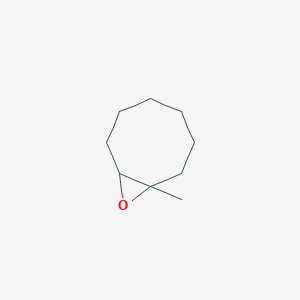![molecular formula C24H16N2O4 B15342412 Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that features a biphenyl core with two pyridin-2-yl groups and two carboxylate groups at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-dibromobiphenyl with pyridin-2-ylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridin-2-yl rings .
Scientific Research Applications
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its pyridin-2-yl and carboxylate groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the carboxylate groups, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand, but with a different ring structure that affects its binding properties.
2,2’-Bipyridine: Similar to 4,4’-bipyridine but with nitrogen atoms in different positions, leading to different coordination behavior.
Uniqueness
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its combination of pyridin-2-yl and carboxylate groups, which provide multiple coordination sites and allow for the formation of complex structures with diverse properties. This makes it particularly valuable in the design of new materials and catalysts .
Properties
Molecular Formula |
C24H16N2O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
pyridin-2-yl 4-(4-pyridin-2-yloxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C24H16N2O4/c27-23(29-21-5-1-3-15-25-21)19-11-7-17(8-12-19)18-9-13-20(14-10-18)24(28)30-22-6-2-4-16-26-22/h1-16H |
InChI Key |
CUUCZNQKVZJIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


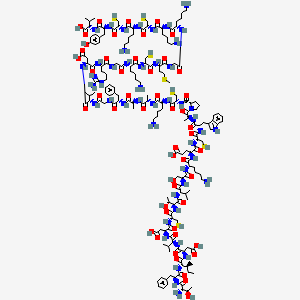
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
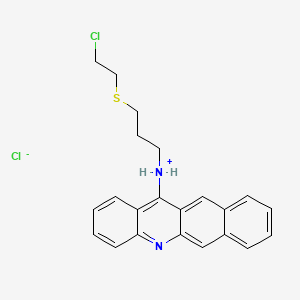
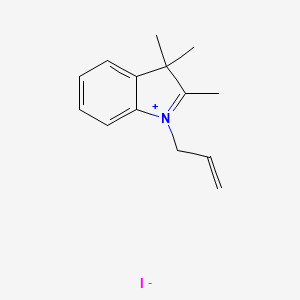
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

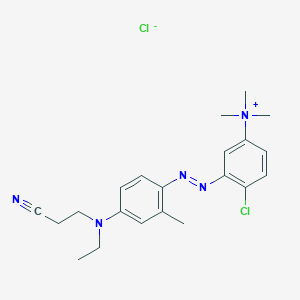
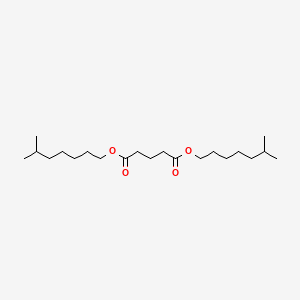
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)



